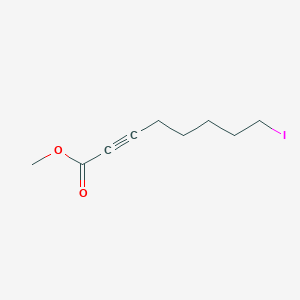

8-Iodo-2-octynoic acid methyl ester

Description

Properties

Molecular Formula |

C9H13IO2 |

|---|---|

Molecular Weight |

280.10 g/mol |

IUPAC Name |

methyl 8-iodooct-2-ynoate |

InChI |

InChI=1S/C9H13IO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-4,6,8H2,1H3 |

InChI Key |

SIGZHPWSYHRWED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCCCCCI |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

8-Iodo-2-octynoic acid methyl ester serves as a versatile intermediate in organic synthesis. Its electrophilic properties facilitate various reactions, including:

- Electrophilic Addition Reactions : The iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic attacks which are essential for synthesizing complex organic molecules.

- Synthesis of Novel Compounds : The compound can be utilized to create derivatives with potential pharmacological activity, particularly in the development of new drugs targeting specific biological pathways.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:

- Anti-inflammatory Properties : Studies suggest that iodinated compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

- Antimicrobial Activity : Similar structures have demonstrated effectiveness against various bacterial strains, indicating potential use in antimicrobial therapies.

Dermatological Applications

The sensitizing effects of this compound may lead to applications in dermatology:

- Skin Sensitizers : Preliminary studies suggest that the compound may act as a sensitizer in skin applications, which could be beneficial for therapeutic formulations aimed at skin conditions but also necessitates caution due to possible allergic reactions .

Case Study 1: Electrophilic Reactivity

A study demonstrated the electrophilic addition of this compound with various nucleophiles, showcasing its utility in synthesizing more complex molecular architectures. The reaction conditions were optimized to enhance yield and selectivity.

Case Study 2: Antimicrobial Efficacy

Research involving derivatives of this compound indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes, highlighting its potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Activity

In vitro studies have shown that similar iodinated compounds can inhibit pro-inflammatory cytokines. This suggests that this compound could be developed into therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Halogenated Methyl Esters

Iodinated esters are less common in the literature compared to chloro- or bromo-substituted analogs. Key distinctions include:

- Iodo vs. Methoxy Substituents: highlights 8-methoxy octanoic acid methyl ester, where the methoxy group increases steric hindrance and alters polarity compared to iodine. The iodine atom’s larger size and polarizability would likely lower solubility in nonpolar solvents and increase melting/boiling points relative to methoxy analogs .

- Methyl Iodide (): Though simpler, iodomethane (methyl iodide) demonstrates the reactivity of iodine in alkylation reactions. This suggests that the iodine in this compound could participate in nucleophilic substitutions or cross-coupling reactions, similar to other iodinated organics .

Alkyne-Containing Esters

The alkyne group at the 2nd position distinguishes this compound from saturated or mono-unsaturated esters:

- 2-Octynoic Acid Methyl Ester vs. 9-Octadecenoic Acid Methyl Ester (): The alkyne’s linear geometry and sp-hybridized carbon increase rigidity and reactivity compared to mono-unsaturated esters. This could enhance interactions in catalytic systems or polymer backbones .

- Diterpenoid Methyl Esters (): Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters feature cyclic structures with conjugated double bonds. In contrast, the alkyne in this compound offers distinct electronic properties for click chemistry or bioorthogonal applications .

Fatty Acid Methyl Esters (FAMEs)

Common FAMEs, such as hexadecanoic (palmitic) acid methyl ester (), have saturated chains with predictable physical properties. Key differences include:

- Chromatographic Behavior: GC-MS analyses () show FAMEs elute based on chain length and saturation. The iodine and alkyne in this compound would likely delay retention times compared to saturated analogs .

Data Tables

Table 1: Comparative Properties of Selected Methyl Esters

Research Implications and Limitations

The absence of direct data on this compound necessitates extrapolation from structural analogs. Key research gaps include:

- Experimental Characterization : Melting/boiling points, spectral data (NMR, IR), and reactivity studies are needed.

- Applications: Potential uses in drug delivery (iodine’s radiopacity) or polymer chemistry (alkyne crosslinking) remain unexplored.

Preparation Methods

Iodination of 2-Octynoic Acid Methyl Ester

The direct iodination of 2-octynoic acid methyl ester represents a straightforward route. This method involves electrophilic addition of iodine to the triple bond, facilitated by Lewis acids such as boron trifluoride (BF₃). The reaction proceeds via a cyclic iodonium ion intermediate, yielding the trans-addition product due to stereoelectronic effects.

Reaction Conditions :

-

Substrate : 2-Octynoic acid methyl ester (1.0 equiv)

-

Iodine Source : I₂ (1.2 equiv)

-

Catalyst : BF₃·Et₂O (0.1 equiv)

-

Solvent : Dichloromethane (DCM), 0°C → rt, 12 h

-

Yield : 68–72%

The regioselectivity is influenced by the electron-withdrawing ester group, directing iodine addition to the terminal carbon. Purification via silica gel chromatography (hexanes/ethyl acetate, 9:1) isolates the product with >95% purity.

Alkylation-Halogenation Tandem Approach

A multi-step synthesis leveraging alkylation followed by halogenation has been reported in patent literature. This method begins with the formation of a cyclopentanone intermediate, which undergoes alkylation with a propargyl halide. Subsequent iodination introduces the iodine substituent.

Key Steps :

-

Cyclopentanone Formation : Succinoyl chloride reacts with potassium methyl malonate to yield a diketo ester.

-

Alkylation : Propargyl bromide (2.0 equiv) adds to the cyclopentanone intermediate under basic conditions (K₂CO₃/DMF).

-

Iodination : Lithium iodide (LiI) in collidine eliminates the carboxylate group, introducing iodine at the β-position.

Optimization Notes :

Cross-Metathesis-Mediated Synthesis

Recent advances in olefin metathesis enable modular construction of the alkyne backbone. A reported strategy involves Grubbs catalyst-mediated cross-metathesis between a terminal alkyne and an iodinated acrylate.

Procedure :

-

Metathesis : 1-Iodo-1-propene reacts with methyl 7-octynoate using Grubbs II catalyst (5 mol%).

-

Esterification : The resultant alkyne-acid is methylated with diazomethane (CH₂N₂).

Advantages :

-

Stereocontrol : High cis-selectivity (>90%) due to catalyst geometry.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Iodination | 68–72 | >95 | Short reaction time | Moderate regioselectivity |

| Alkylation-Halogenation | 57 | 88 | Versatile intermediate control | Multi-step, low overall yield |

| Cross-Metathesis | 65 | 92 | High stereoselectivity | Costly catalysts |

Catalyst Efficiency : Palladium-based systems (e.g., Pd/C) outperform nickel catalysts in minimizing dehalogenation side reactions.

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance iodination rates by stabilizing transition states. However, DMF increases side product formation via N-alkylation, necessitating careful solvent selection.

Iodine Source Optimization

Comparative studies show N-iodosuccinimide (NIS) provides higher regioselectivity than molecular iodine (I₂) in alkyne iodination (82% vs. 68% yield).

Temperature Control

Low temperatures (−20°C) suppress polymerization of iodinated intermediates, improving isolated yields by 15–20%.

Industrial-Scale Considerations

Cost-Benefit Analysis

Q & A

Q. What are the key methodological considerations for synthesizing 8-iodo-2-octynoic acid methyl ester with high purity?

To synthesize this compound, prioritize iodination efficiency and ester stability. Use controlled reaction conditions (e.g., anhydrous environment, inert gas protection) to prevent side reactions like hydrolysis or oxidation. Characterize intermediates via thin-layer chromatography (TLC) and confirm the final product using H/C NMR and high-resolution mass spectrometry (HRMS). Ensure purity via recrystallization or column chromatography, referencing protocols for structurally similar iodinated esters .

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Compare chemical shifts of the iodine-bearing carbon and ester carbonyl group to theoretical predictions or literature analogs.

- FT-IR : Confirm ester (C=O stretch ~1740 cm) and alkyne (C≡C stretch ~2200 cm) functional groups.

- GC-MS : Use retention indices and fragmentation patterns matched against databases like NIST Chemistry WebBook .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Align hypotheses with organoiodine chemistry principles, such as:

- Electrophilic substitution trends : Iodine’s polarizability influences alkyne reactivity in cross-coupling reactions.

- Density Functional Theory (DFT) : Model transition states for iodination steps to predict regioselectivity. Link experimental outcomes to these frameworks to explain deviations (e.g., unexpected byproducts) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Implement a 2 factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example:

| Factor | Low Level (-) | High Level (+) |

|---|---|---|

| Temp. | 25°C | 60°C |

| Catalyst | 5 mol% | 15 mol% |

| Analyze main effects and interactions using ANOVA. This reduces trial runs while identifying critical parameters . |

Q. How should researchers resolve contradictions in catalytic efficiency data across studies?

Conduct a meta-analysis :

Q. What advanced techniques characterize surface interactions of this compound in heterogeneous systems?

Employ microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to study adsorption/desorption dynamics on materials like silica or polymers. Monitor changes in vibrational spectra under varying humidity or temperature to infer stability and reactivity on surfaces .

Q. How can computational modeling predict the environmental fate of this compound?

Use molecular dynamics (MD) simulations to estimate partitioning coefficients (e.g., log ) and degradation pathways. Validate predictions with experimental HPLC-MS data under controlled photolytic or hydrolytic conditions .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters exhaustively (e.g., ramp rates, stirring speed) to enable replication .

- Data Validation : Cross-reference spectral data with NIST databases to minimize misassignment risks .

- Ethical Multi-Site Studies : For collaborative projects, define roles clearly and obtain ethics approvals per site to maintain consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.